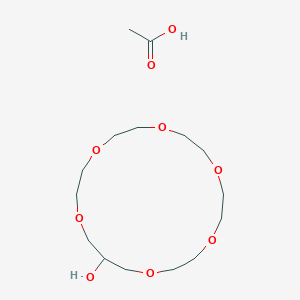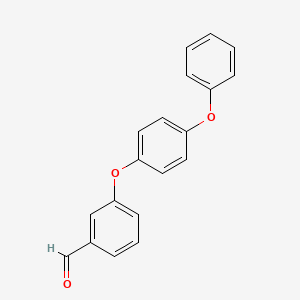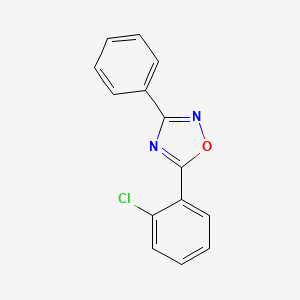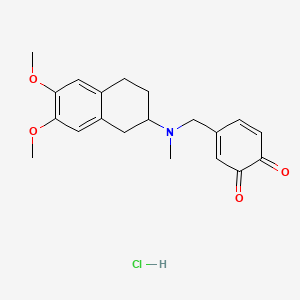
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes multiple methoxy groups and a hydrochloride salt, which contribute to its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- involves several steps. The starting materials typically include aromatic compounds with methoxy groups. The synthetic route may involve:
Aromatic substitution reactions: to introduce methoxy groups.
Cyclization reactions: to form the azocin ring structure.
Hydrogenation reactions: to reduce double bonds and introduce tetrahydro groups.
Methylation reactions: to add methyl groups.
Formation of the hydrochloride salt: through reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: for efficient synthesis.
Purification steps: such as crystallization or chromatography to isolate the desired product.
Quality control measures: to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction reactions: The compound can be reduced to form different hydrogenated derivatives.
Substitution reactions: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: such as halogens or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- involves its interaction with molecular targets and pathways. The compound may:
Bind to specific receptors: or enzymes, modulating their activity.
Alter cellular signaling pathways: , affecting various biological processes.
Induce changes in gene expression: or protein synthesis, leading to physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- include:
- 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-2,10-dimethoxy-, hydrochloride, (±)- .
- 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-2,10,11-trimethoxy-6-(2-propenyl)-, hydrochloride, (±)- .
Uniqueness
The uniqueness of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
75370-39-7 |
|---|---|
Fórmula molecular |
C20H24ClNO4 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
4-[[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-methylamino]methyl]cyclohexa-3,5-diene-1,2-dione;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21(12-13-4-7-17(22)18(23)8-13)16-6-5-14-10-19(24-2)20(25-3)11-15(14)9-16;/h4,7-8,10-11,16H,5-6,9,12H2,1-3H3;1H |
Clave InChI |
FGIINDXKPXRHSO-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC(=O)C(=O)C=C1)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


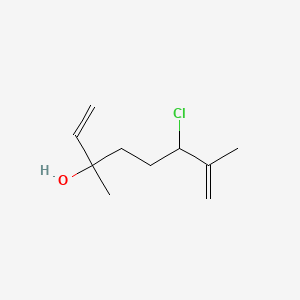
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
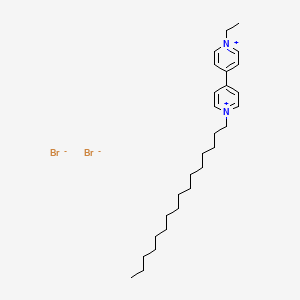

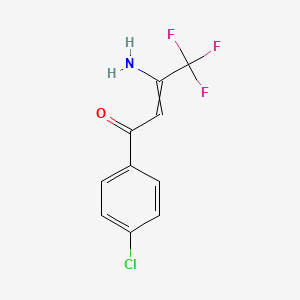
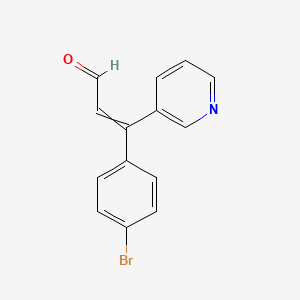
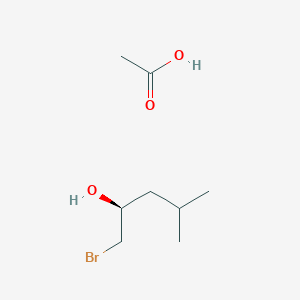
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
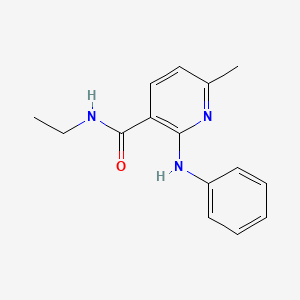
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
